Triethylphosphine

Beschreibung

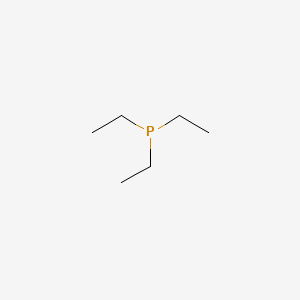

Structure

3D Structure

Eigenschaften

IUPAC Name |

triethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15P/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJKFRMDXUJTEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060293 | |

| Record name | Phosphine, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor of hyacinths; [Merck Index] Pungent odor; [Alfa Aesar MSDS] | |

| Record name | Triethylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18207 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

554-70-1 | |

| Record name | Triethylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, triethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W435D16PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Triethylphosphine and Its Derivatives

Established Synthetic Routes for Triethylphosphine

The traditional methods for the synthesis of this compound have been well-established for decades, providing reliable and scalable routes to this important chemical compound.

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to maintain the stability and reactivity of the Grignard reagent. The slow addition of phosphorus trichloride (B1173362) to the Grignard solution at controlled temperatures, often at low temperatures to manage the exothermic nature of the reaction, is crucial to prevent the formation of byproducts. google.com Following the reaction, a hydrolysis step is performed to quench any unreacted Grignard reagent and to facilitate the separation of the desired product. The final purification of this compound is achieved through distillation.

Table 1: Grignard Reagent Based Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Solvent |

| Phosphorus trichloride (PCl₃) | Ethylmagnesium bromide (CH₃CH₂MgBr) | This compound (P(CH₂CH₃)₃) | Diethyl ether or THF |

Other Classical Preparative Methods

While the Grignard route is dominant, other classical methods for the preparation of this compound have been developed. One such method involves the use of organocadmium compounds. In this approach, diethylcadmium (B3343991) (Cd(CH₂CH₃)₂) is reacted with phosphorus trichloride. This method can offer advantages in terms of selectivity for the formation of the tertiary phosphine (B1218219). dtic.mil

Another classical approach is the reaction of phosphine (PH₃) with ethylene (B1197577) (CH₂=CH₂) in the presence of a catalyst or under radical-initiated conditions. This method, a form of hydrophosphination, directly adds the P-H bond across the carbon-carbon double bond of ethylene. The reaction conditions, such as temperature, pressure, and the choice of initiator or catalyst, are critical for achieving good yields and selectivity for this compound over other possible addition products.

Furthermore, the use of organolead compounds, such as tetraethyllead, has been reported for the synthesis of ethyl-substituted chlorophosphines, which can then be further alkylated to this compound. dtic.mil However, the high toxicity of organolead compounds has significantly limited the practical application of this method.

Advanced Synthetic Approaches to this compound Analogs

The demand for novel phosphine ligands with specific electronic and steric properties for applications in catalysis and materials science has driven the development of more advanced synthetic methodologies. These approaches often focus on the synthesis of phosphine analogs and the creation of phosphine libraries for high-throughput screening.

Polymer-supported synthesis has emerged as a powerful technique for the preparation of phosphine ligands, including analogs of this compound. nih.govrsc.org In this method, a phosphine moiety is covalently attached to an insoluble polymer support, such as polystyrene. cmu.eduresearchgate.net This immobilization facilitates the purification process, as the supported reagent and any excess reactants can be easily removed by simple filtration, eliminating the need for tedious chromatographic separation. nih.gov

The synthesis of a polymer-supported this compound analog would typically involve anchoring a suitable phosphorus-containing precursor to the polymer backbone, followed by the introduction of the ethyl groups. Alternatively, a pre-formed this compound derivative with a functional group suitable for attachment to the polymer can be utilized. The solid-supported phosphines can then be used as catalysts or ligands, and after the reaction, they can be recovered, regenerated, and reused. researchgate.net

Table 2: Comparison of Solution-Phase vs. Polymer-Supported Synthesis

| Feature | Solution-Phase Synthesis | Polymer-Supported Synthesis |

| Purification | Often requires chromatography or crystallization | Simple filtration |

| Reagent Use | Stoichiometric amounts are preferred | Excess reagents can be used to drive reactions to completion |

| Recyclability | Generally not recyclable | Often recyclable |

| Reaction Monitoring | Direct analysis of the reaction mixture | Indirect analysis, often after cleavage from the support |

Metal-Free P-Arylation Strategies for Phosphines

While this compound is an alkylphosphine, the development of advanced synthetic methods for phosphines often includes strategies for the formation of phosphorus-carbon bonds in a broader context. In recent years, there has been a significant effort to develop metal-free methods for the synthesis of phosphines to avoid potential metal contamination in the final products, which is particularly important in pharmaceutical applications.

Metal-free P-arylation strategies, for instance, involve the formation of a phosphorus-aryl bond without the use of transition metal catalysts. bohrium.com One such approach involves the reaction of triarylphosphines with electron-deficient alkynes in the presence of water, leading to a C(aryl)-P bond cleavage and the formation of a new organophosphorus compound through a rearrangement process. rsc.org While this specific example leads to diarylphosphoryl derivatives, the underlying principles of activating phosphines for nucleophilic attack and subsequent rearrangement under metal-free conditions are being explored for the synthesis of a wider range of phosphine analogs. Another metal-free approach involves the in-situ generation of electrophilic phosphorus species from secondary phosphine oxides, which can then react with nucleophiles to form new P-C bonds. bohrium.com These strategies highlight the ongoing efforts to develop more sustainable and versatile methods for the synthesis of organophosphorus compounds.

Solid-phase synthesis is particularly well-suited for the generation of combinatorial libraries of compounds, and this has been successfully applied to the synthesis of phosphine libraries. nih.gov This high-throughput approach allows for the rapid preparation and screening of a large number of structurally diverse phosphine ligands to identify optimal candidates for specific catalytic applications. nih.gov

The synthesis of a phosphine library on a solid support typically involves a modular approach where different building blocks can be systematically introduced to create a wide array of final products. For example, a peptide-based scaffold on a solid support can be functionalized with various phosphine moieties. nih.gov The use of standard solid-phase peptide synthesis (SPPS) techniques allows for the automated and efficient construction of these ligand libraries. peptide.com The resulting library of polymer-bound phosphines can then be directly screened for catalytic activity in a parallel fashion. This methodology significantly accelerates the discovery of new and improved phosphine ligands for a variety of chemical transformations.

ROMPgel-Supported Phosphine Synthesis

The immobilization of phosphine reagents on solid supports combines the benefits of solution-phase chemistry with the ease of product purification. Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful technique to create well-defined polymer supports known as ROMPgels. While the synthesis of ROMPgel-supported this compound is not explicitly detailed in numerous studies, the methodology has been successfully demonstrated for analogous compounds like triphenylphosphine (B44618), suggesting a viable route for alkylphosphines. berkeley.eduorganic-chemistry.orgysu.am

The synthesis of a ROMPgel-supported phosphine, such as triphenylphosphine, is a multi-step process. nih.govacs.org A typical synthesis begins with the palladium-catalyzed exo-hydroarylation of norbornadiene with a suitable haloaryl compound, for instance, 4-bromoiodobenzene. ysu.am The resulting monomer is then reacted with butyllithium (B86547) and a chlorophosphine (e.g., chlorodiphenylphosphine) to produce the phosphine monomer. ysu.am This monomer is subsequently polymerized using a ruthenium carbene catalyst in the presence of a cross-linker to form the final ROMPgel-supported phosphine. berkeley.eduorganic-chemistry.org

One of the significant advantages of ROMPgels is their high loading capacity, which can reach up to 2.5 mmol/g. berkeley.eduacs.org These gels also exhibit favorable swelling properties in various organic solvents like dichloromethane, THF, and toluene. ysu.amacs.org This methodology offers a straightforward alternative to traditional polystyrene-based supports, often without the need for specialized equipment. ysu.am The supported reagent simplifies reaction workup, as the polymer and its byproducts can be removed by simple filtration. berkeley.eduacs.org

Table 1: Exemplary Steps in ROMPgel-Supported Triphenylphosphine Synthesis

| Step | Reactants | Product | Catalyst/Reagents |

|---|---|---|---|

| 1 | Norbornadiene, 4-Bromoiodobenzene | Bromide Monomer Intermediate | Palladium Catalyst |

| 2 | Bromide Monomer, Butyllithium, Chlorodiphenylphosphine | Phosphine Monomer | - |

Synthesis of this compound Oxides and Chalcogenides

Oxidation Pathways to this compound Oxide

This compound is readily oxidized to form this compound oxide, (C₂H₅)₃PO. wikipedia.org This conversion can occur simply upon exposure to atmospheric oxygen. wikipedia.orgwikipedia.org For controlled laboratory synthesis, various oxidizing agents are employed. The oxidation can be achieved using reagents like hydrogen peroxide or manganese dioxide. In a typical procedure, this compound is dissolved in a suitable solvent, and the oxidizing agent is added to carry out the reaction.

Another pathway involves the oxidation of this compound while it is coordinated to a metal center. For example, the complex CoCl₂(PEt₃)₂ reacts with oxygen to yield a this compound oxide complex. chempap.org This indicates that the metallic center can facilitate the oxidation process. The resulting this compound oxide is a stable compound, often used as a ligand in metal catalysts itself.

Chalcogenide Complex Formation

This compound can be used to form complexes with chalcogenides (S, Se, Te), notably in the synthesis of metal chalcogenide clusters. A versatile technique for this is "ligand-arrested solid growth." berkeley.eduacs.org This method involves the co-condensation of a vaporized binary metal chalcogenide (e.g., Cu₂Se) with this compound vapor inside a metal atom reactor at low temperatures, typically using liquid nitrogen. berkeley.eduacs.org

The this compound acts as a capping agent, trapping molecular fragments of the metal chalcogenide as they form, thus preventing the growth of the bulk solid material. acs.org This allows for the isolation of discrete, soluble, this compound-capped metal chalcogenide clusters. berkeley.edu This technique has been successfully applied to a range of first-row transition metal sulfides and selenides, yielding both known and novel cluster compounds. acs.orgacs.org

Table 2: Examples of this compound-Capped Metal Chalcogenide Clusters

| Metal Chalcogenide Precursor | Resulting Cluster Species | Synthesis Method |

|---|---|---|

| Various (e.g., CrS, CoS, Cu₂S) | Cr₆S₈(PEt₃)₆, Co₆S₈(PEt₃)₆, Cu₁₂S₆(PEt₃)₈ | Ligand-Arrested Solid Growth |

A more general method for the synthesis of phosphine chalcogenides involves the use of chalcogen atom transfer reagents, such as tetrabutylammonium (B224687) chalcogenocyanates (nBu₄N·XCN, where X = S, Se). jst.go.jp While demonstrated extensively with triphenylphosphine, this protocol could be applicable to this compound, providing a route to this compound sulfide (B99878) or selenide. jst.go.jp

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. The traditional synthesis of this compound often involves Grignard reagents, which have limitations from a green chemistry perspective due to factors like solvent use (typically ethers) and the generation of magnesium salt byproducts. wikipedia.org

Currently, there is limited specific literature detailing established "green" synthetic routes for this compound. However, the broader field of green phosphonate (B1237965) chemistry is an active area of research, exploring methods such as ultrasound-assisted synthesis, microwave-promoted reactions, and solvent-free conditions. rsc.org While not directly applied to this compound synthesis in the available research, these principles point toward potential areas for future development. The application of catalysis could reduce the need for stoichiometric reagents, and the selection of more sustainable solvents or solvent-free systems could significantly improve the environmental profile of the synthesis. rsc.org Further research is needed to develop and document specific green chemistry methodologies for the production of this compound.

Coordination Chemistry of Triethylphosphine

Triethylphosphine as a Ligand in Transition Metal Complexes

As a phosphine (B1218219) ligand, this compound participates in sigma-donation from the phosphorus lone pair to the metal center. Furthermore, it can engage in pi-backbonding, where electron density from filled metal d-orbitals is donated into the P-C σ* antibonding orbitals. This interplay of electronic effects, coupled with its steric bulk, dictates its coordination behavior.

This compound is classified as a highly basic ligand due to the electron-donating nature of its ethyl groups wikipedia.org. This basicity enhances its ability to form strong coordinate bonds with metal centers.

The steric profile of a phosphine ligand is often quantified by its Tolman cone angle, a measure of the solid angle occupied by the ligand around the metal center. For this compound, the Tolman cone angle is 132° wikipedia.org. This relatively substantial cone angle indicates that this compound ligands occupy a significant portion of the coordination sphere around a metal. This steric bulk can influence the coordination number of the metal complex and affect the accessibility of the metal center to other reactants, thereby impacting catalytic activity and selectivity fiveable.meumb.edu.

Table 1: this compound Ligand Properties

| Property | Value | Source |

| Tolman Cone Angle | 132° | wikipedia.org |

| Basicity | Highly basic | wikipedia.org |

The electronic and steric properties of this compound contribute to the stabilization of metal complexes. Its strong sigma-donating ability helps to stabilize metal centers, particularly in lower oxidation states fiveable.me. Furthermore, the π-acceptor capabilities, arising from the overlap of P-C σ* orbitals with metal orbitals, also play a role in stabilizing the metal-ligand bond wikipedia.org.

In some instances, this compound has been shown to stabilize unusual oxidation states. For example, in rhodium chemistry, this compound adducts have been reported to stabilize a formal Rh(II) state, with the high binding affinity of PEt₃ contributing to the remarkable stability of these complexes against disproportionation acs.org. Similarly, phosphine ligands, in general, are known to enhance the catalytic activity of metals by stabilizing the metal center, which is crucial for maintaining the integrity of the catalyst throughout a reaction cycle fiveable.meontosight.ai.

The steric and electronic characteristics of this compound profoundly influence the reactivity and selectivity of the metal centers to which it is coordinated fiveable.me. The steric bulk of the ligand can dictate the geometry of the complex and control access to the metal's active site, thereby influencing substrate binding and reaction pathways fiveable.meresearchgate.net. Electron-rich phosphines like this compound enhance metal-ligand bonding through effective sigma-donation and back-donation, which can modulate the metal's electronic density and, consequently, its reactivity fiveable.mewikipedia.org.

In catalytic processes, the modulation of metal center reactivity by this compound can lead to enhanced efficiency. For instance, by stabilizing intermediates or transition states, it can lower activation energies and accelerate reaction rates ontosight.aichemijournal.com. The specific electronic properties of this compound, such as its strong sigma-donating and weak pi-accepting character, make it a versatile ligand for fine-tuning the catalytic performance of transition metal complexes in reactions like cross-couplings fiveable.meontosight.ai.

Specific Metal-Triethylphosphine Coordination Compounds

This compound forms a wide array of coordination compounds with various transition metals, including palladium, platinum, and rhodium. These complexes find extensive use as catalysts in organic synthesis.

Palladium complexes featuring this compound ligands are particularly prominent in catalysis, especially in carbon-carbon bond-forming reactions. The combination of palladium's catalytic prowess with the tunable electronic and steric properties of this compound allows for the development of highly efficient catalytic systems ontosight.aisigmaaldrich.com. Examples include complexes used in Suzuki-Miyaura, Heck, Sonogashira, and other cross-coupling reactions ontosight.aisigmaaldrich.com.

Dicyanobis(this compound)palladium(II), with the chemical formula Pd(CN)₂(PEt₃)₂, is a notable palladium complex where this compound acts as a ligand. This compound features a palladium center coordinated to two cyanide (CN⁻) ligands and two this compound (PEt₃) ligands ontosight.ai.

Table 2: Dicyanobis(this compound)palladium(II) [Pd(CN)₂(PEt₃)₂] Properties

| Property | Description | Source |

| Chemical Formula | Pd(CN)₂(PEt₃)₂ | ontosight.ai |

| Structure | Palladium center bonded to two cyanide ligands and two this compound ligands | ontosight.ai |

| Ligand Type | Neutral, stable complex | ontosight.ai |

| Electronic Nature | Cyanide ligands: strong field; this compound ligands: strong σ-donating, weak π-accepting | ontosight.ai |

| Catalytic Role | Utilized in catalytic reactions, particularly cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) | ontosight.ai |

This complex is recognized for its stability and utility in facilitating the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials ontosight.ai. The cyanide ligands are strong-field ligands, contributing to a low-spin configuration of the metal center, while the this compound ligands further stabilize the metal, often in lower oxidation states ontosight.ai.

Compound Name Index

Dicyanobis(this compound)palladium(II) [Pd(CN)₂(PEt₃)₂]

Dichlorobis(this compound)palladium(II) [PdCl₂(PEt₃)₂]

Palladium, di-1-propynylbis(this compound)-

Palladium, diethynylbis(this compound)-

this compound (PEt₃)

Triphenylphosphine (B44618) (PPh₃)

Palladium-Triethylphosphine Complexes

Palladium(0) Phosphine Complexes

Palladium(0) complexes are pivotal in various catalytic transformations, particularly in cross-coupling reactions. This compound can stabilize palladium(0) in complexes, often forming species that are active catalysts or precursors to active catalysts. Theoretical studies have investigated the oxidative addition of aryl halides to palladium(0) complexes bearing phosphine ligands, including triphenylphosphine, which shares similar electronic properties with this compound. These studies suggest that bis(triphenylphosphine)palladium(0) is a highly active species for such reactions, with the activity governed by the donor-acceptor strength of the ancillary ligands. The formation of palladium(0) phosphine complexes can be achieved through the reduction of palladium(II) salts in the presence of phosphine ligands sigmaaldrich.comrsc.orgrsc.org. While specific palladium(0) complexes with this compound are less detailed in the provided snippets compared to triphenylphosphine, the principles of ligand exchange and stabilization of the Pd(0) oxidation state by phosphines are directly applicable acs.orgcapes.gov.br.

Platinum-Triethylphosphine Complexes

This compound is a common ligand in platinum chemistry, contributing to the synthesis and characterization of various platinum(II) and platinum(0) complexes. These complexes find applications ranging from catalysis to medicinal chemistry.

Di(cycloalkyl)bis(this compound)platinum(II) Complexes

While direct mentions of "di(cycloalkyl)bis(this compound)platinum(II)" complexes are scarce, research into platinum(II) complexes with phosphine ligands and cycloalkyl substituents provides context. For instance, platinum(II) complexes with 2-cycloalkyl-substituted benzimidazoles have been synthesized and evaluated for their cytotoxic activities nih.gov. The general synthesis of platinum(II) complexes often involves reactions between platinum(II) precursors and phosphine ligands. The presence of cycloalkyl groups on the phosphine ligand itself, or as part of another ligand coordinated to platinum, would influence the steric and electronic environment around the metal center.

Hydride Complexes, e.g., trans-PtHCl(PEt₃)₂

Platinum hydride complexes featuring this compound ligands have been extensively studied, particularly using nuclear magnetic resonance (NMR) spectroscopy. Magnetic double resonance studies have been conducted on a series of trans-bis(this compound)platinum complexes containing halide and hydride ligands. These studies utilize ¹H NMR spectra to determine ¹³¹P and ¹⁹⁵Pt chemical shifts and coupling constants, providing detailed insights into the electronic structure and bonding within these complexes rsc.orgrsc.org. The complex trans-PtHCl(PEt₃)₂ is a representative example of such a coordination environment, where the phosphine ligands are in a trans configuration relative to each other.

Table 1: Representative Platinum-Triethylphosphine Hydride Complex

| Complex Formula | Ligands | Metal Oxidation State | Key Spectroscopic Data Reference |

| trans-PtHCl(PEt₃)₂ | H⁻, Cl⁻, 2 x PEt₃ | +II | ¹H, ³¹P, ¹⁹⁵Pt NMR rsc.orgrsc.org |

Copper-Triethylphosphine Complexes

This compound forms a variety of complexes with copper in both +I and +II oxidation states. These complexes are relevant in catalysis and materials science.

Copper(I)-Triethylphosphine Complexes

Copper(I) readily forms stable complexes with phosphine ligands like this compound, which stabilize its low oxidation state. Research has focused on complexes such as CuCl(PEt₃) and CuCl₃P(PEt₃)₃, which exist in equilibrium. These complexes can be formed by reacting copper(I) chloride with this compound oregonstate.edu. Other studies have explored copper(I) complexes with triphenylphosphine and various nitrogen-containing ligands, indicating that phosphines are crucial for stabilizing copper(I) species publish.csiro.auniscpr.res.inresearchgate.netmdpi.com. For instance, copper(I) complexes with triphenylphosphine and pyrazine (B50134) have been synthesized, often exhibiting polymeric structures where pyrazine and anions act as bridges niscpr.res.in.

Copper(II)-Triethylphosphine Interactions and Reduction

Copper(II) salts are known to oxidize tertiary phosphines, including this compound, leading to the formation of copper(I) species. This redox process is significant in catalytic cycles. For example, copper(II) chloride is reduced by this compound, with various products forming depending on the stoichiometry. The reduced copper(I) species are often isolated as their phosphine complexes oregonstate.edu. In some contexts, triphenylphosphine has been utilized as a reducing agent to continuously generate Cu(I) activators in copper(II)-catalyzed polymerization processes, highlighting the redox interplay between copper and phosphine ligands bohrium.comresearchgate.net. Direct isolation of stable copper(II) complexes coordinated solely with thiol ligands is difficult because Cu(II) is readily reduced to Cu(I) by organic thiols, forming Cu(I)-thiol complexes acs.org.

Table 2: Selected Copper-Triethylphosphine Complexes and Interactions

| Complex/Interaction Type | Metal Oxidation State | Ligands/Reagents Involved | Key Observations/Formulas | Reference(s) |

| Copper(I) Chloride Complexes | +I | PEt₃, CuCl | CuCl(PEt₃), CuCl₃P(PEt₃)₃ (in equilibrium) | oregonstate.edu |

| Copper(I) Dithiocarbamate Complexes | +I | PEt₃, R₂NCSS⁻ | [(PEt₃)₂Cu]⁺ R₂NCSS⁻ (dissociates); polymeric structures possible | publish.csiro.au |

| Copper(II) Chloride Reduction by PEt₃ | +II → +I | PEt₃, CuCl₂ | Cu(II) reduced by PEt₃; isolation of Cu(I) phosphine complexes | oregonstate.edu |

| Copper(II) Catalyzed ATRP with TPP | +II → +I | TPP (as reducing agent) | Continuous generation of Cu(I) activator from Cu(II) | researchgate.net |

| Copper(I) Complexes with Naphthoquinone | +I | PEt₃, Naphthoquinone | Distorted tetrahedral geometry; Cu–P bond stabilization | mdpi.com |

Compound List:

this compound (PEt₃)

Palladium(0)

Platinum(II)

Copper(I)

Copper(II)

trans-PtHCl(PEt₃)₂

CuCl(PEt₃)

CuCl₃P(PEt₃)₃

[(PEt₃)₂Cu]⁺ R₂NCSS⁻

[(TMEDA)CuCl]₂

Gold-Triethylphosphine Complexes

Supramolecular Approaches in Phosphine Coordination Chemistry

The field of supramolecular coordination chemistry leverages the predictable nature of metal-ligand interactions to construct well-defined, discrete assemblies or extended networks researchgate.net. Phosphine ligands, including this compound, are increasingly recognized as valuable building blocks in this domain. Their ability to coordinate with a variety of metals, particularly coinage metals (Cu, Ag, Au) and late transition metals like platinum, facilitates the self-assembly of complex architectures driven by factors such as metal-ligand bond directionality and metallophilicity rsc.orgacs.org.

These supramolecular assemblies can range from discrete molecular cages and clusters to infinite coordination polymers. For instance, polytopic phosphine ligands have been employed with coinage metals to generate supramolecular tetrahedral clusters, helicates, and mesocates acs.org. Furthermore, phosphine-containing platinum complexes have been utilized as bridging ligands in the construction of supramolecular triangles, demonstrating the capacity of phosphines to direct the formation of specific geometric architectures nih.gov. The synthesis of novel phosphine ligands themselves can also be achieved through coordination assembly strategies, offering modular approaches to ligand design sioc-journal.cn.

Table 1: Example of a Coordination Polymer Involving this compound

| Metal Ion | Ligand Type | Complex Type | Key Structural Feature | P-P Distance (Å) | Source |

| Copper (Cu) | This compound | 1D Coordination Chain | Cylindrical core formed by P-Cu-I interactions | 4.694(3) | researchgate.net |

Confinement within Microenvironments

The concept of confining phosphine ligands, and by extension their metal complexes, within well-defined microenvironments represents a powerful strategy to modulate their chemical behavior and reactivity rsc.orgrsc.org. These microenvironments can be created using porous materials such as metal-organic frameworks (MOFs) or metal-organic cages (MOCs). By encapsulating phosphines or their coordinated metal complexes within these nanoconfined spaces, researchers can influence steric and electronic properties, leading to altered catalytic performance or unique reactivity patterns not observed in bulk solution rsc.orgcsic.es.

Incorporating metal-phosphine complexes into MOFs can be achieved through pre-metalation, where a metalloligand containing the metal-phosphine unit is used as a building block for framework assembly rsc.org. This approach ensures high occupancy of the metal complexes within the structure, aiding in characterization and functionalization. The confinement of metal species within porous materials can also modulate their geometric and electronic structures, potentially inducing shape-selective catalysis or novel chemoselectivity compared to their unconfined counterparts csic.es.

Host-Guest Chemistry and Cyclodextrin (B1172386) Encapsulation

Host-guest chemistry, particularly involving cyclodextrins (CDs), offers another avenue for supramolecular interactions with phosphine-containing species researchgate.netthno.org. Cyclodextrins are cyclic oligosaccharides with a hydrophobic internal cavity and a hydrophilic exterior, enabling them to form inclusion complexes with a wide range of guest molecules, especially those with hydrophobic character researchgate.netthno.org.

Research has indicated that moieties containing this compound can participate in cyclodextrin inclusion complexes. Specifically, studies have shown that a this compound group within a larger molecule can be oriented towards the hydrophobic cavity of hydroxypropyl-β-cyclodextrin (HP-β-CD). This inclusion is supported by observed short contacts between the ethyl groups of the this compound moiety and the interior of the cyclodextrin cavity, suggesting specific host-guest interactions researchgate.net.

Furthermore, chemically modified cyclodextrins can be employed to create water-soluble phosphine-containing organometallic complexes. This strategy is valuable for developing catalytic systems that operate efficiently in aqueous media, a significant advancement for green chemistry and industrial applications mdpi.comdntb.gov.ua. The ability of cyclodextrins to encapsulate and solubilize organometallic complexes, including those featuring phosphine ligands, highlights their utility in supramolecular host-guest chemistry for functional applications.

Table 2: Cyclodextrin Inclusion of a this compound Moiety

| Host Molecule | Guest Moiety | Observed Inclusion Mode | Interaction Details | Source |

| HP-β-CD | This compound (-PEt₃) group of AF-I | Pointed towards the head portion of HP-β-CD | Short contacts between ethyl groups of -PEt₃ and C3-H of HP-β-CD cavity | researchgate.net |

Mechanistic Investigations of Triethylphosphine Reactions

Reaction Mechanisms Involving Triethylphosphine in Organic Synthesis

This compound is a versatile reagent in a variety of organic transformations. The following subsections explore the mechanistic pathways of several key reactions where this compound plays a crucial role.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. The mechanism, when employing a phosphine (B1218219) like this compound, proceeds through several key steps. The generally accepted mechanism involves the formation of an oxaphosphetane as the key intermediate lumenlearning.comorganic-chemistry.orgmasterorganicchemistry.combyjus.com.

The reaction is initiated by the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of an aldehyde or ketone. This attack can proceed via a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate, the oxaphosphetane masterorganicchemistry.com. Alternatively, a stepwise mechanism involving the formation of a betaine intermediate has also been proposed, particularly in the presence of lithium salts organic-chemistry.org. For salt-free conditions, computational studies support the concerted formation of the oxaphosphetane masterorganicchemistry.com.

The stereochemical outcome of the Wittig reaction is determined at the stage of oxaphosphetane formation and its subsequent decomposition. With non-stabilized ylides, which are typically formed from alkylphosphonium salts like those derived from this compound, the reaction often leads to (Z)-alkenes. This is attributed to the kinetic control of the reaction, where the sterically less hindered transition state leading to the cis-oxaphosphetane is favored. The subsequent decomposition of the oxaphosphetane to the alkene and this compound oxide is a concerted, stereospecific process organic-chemistry.org.

Key Mechanistic Steps of the Wittig Reaction:

Ylide Formation: this compound reacts with an alkyl halide to form a phosphonium salt. Deprotonation with a strong base yields the phosphorus ylide.

Oxaphosphetane Formation: The ylide attacks the carbonyl compound to form an oxaphosphetane intermediate.

Decomposition: The oxaphosphetane decomposes to yield the alkene and this compound oxide, the latter being the thermodynamic driving force for the reaction.

| Intermediate/Transition State | Description | Stereochemical Implication |

| Phosphonium Ylide | Nucleophilic species that initiates the reaction. | Reactivity depends on the substituents. |

| Oxaphosphetane | Four-membered ring intermediate. | Formation is often the stereodetermining step. |

| Betaine | Zwitterionic intermediate, proposed in some pathways. | Can influence stereoselectivity, especially in the presence of certain cations. |

The Mitsunobu reaction enables the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry. The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid), an azodicarboxylate such as diethyl azodicarboxylate (DEAD), and a phosphine, such as this compound wikipedia.orgnih.govorganic-chemistry.org.

The reaction is initiated by the nucleophilic attack of this compound on DEAD, which forms a betaine intermediate. This intermediate then protonates the carboxylic acid, generating a carboxylate anion and a protonated phosphonium adduct. The alcohol then adds to the phosphorus center, leading to the formation of an alkoxyphosphonium salt and displacing the hydrazine derivative wikipedia.orgorganic-chemistry.org.

The final and crucial step is the SN2 attack of the carboxylate anion on the carbon atom bearing the activated hydroxyl group. This nucleophilic substitution proceeds with inversion of configuration, leading to the final ester product and this compound oxide wikipedia.orgorganic-chemistry.org. The formation of the strong P=O bond in this compound oxide is a major driving force for the reaction.

| Step | Reactants | Intermediate/Product | Key Feature |

| 1 | This compound, DEAD | Betaine | Rapid initial step |

| 2 | Betaine, Carboxylic Acid | Carboxylate anion, Protonated adduct | Acid-base reaction |

| 3 | Alcohol, Protonated adduct | Alkoxyphosphonium salt | Activation of the alcohol |

| 4 | Alkoxyphosphonium salt, Carboxylate anion | Ester, this compound oxide | SN2 attack with inversion of configuration |

The Staudinger reaction provides a mild method for the reduction of azides to amines. The reaction involves the treatment of an organic azide with a phosphine, such as this compound, followed by hydrolysis of the resulting aza-ylide intermediate wikipedia.orgnih.govorganic-chemistry.org.

The mechanism commences with the nucleophilic attack of this compound on the terminal nitrogen atom of the azide. This initial addition leads to the formation of a phosphazide intermediate. This intermediate is generally unstable and readily loses a molecule of dinitrogen (N₂) through a four-membered cyclic transition state to form an aza-ylide, also known as an iminophosphorane wikipedia.orgnih.gov.

The final step is the hydrolysis of the aza-ylide, which yields the primary amine and this compound oxide. The rate of this hydrolysis can be influenced by the nature of the substituents on the aza-ylide and the reaction conditions wikipedia.orgnih.gov. Computational studies on related systems have shown that the rate-determining step can be the initial attack of the phosphine on the azide or the decomposition of the phosphazide, depending on the specific reactants nih.gov.

| Stage | Description | Intermediate | Product |

| 1 | Nucleophilic attack of this compound on the azide | Phosphazide | - |

| 2 | Elimination of dinitrogen | Aza-ylide (Iminophosphorane) | N₂ |

| 3 | Hydrolysis of the aza-ylide | - | Primary amine and this compound oxide |

This compound can also be employed in the reductive deoxygenation of various functional groups. While specific mechanistic studies on this compound are not as prevalent as for other phosphines, the general mechanisms are expected to be similar. For instance, alkyl phosphines have been shown to reduce activated carbonyl groups, such as those in α-keto esters, to the corresponding α-hydroxy esters nih.gov.

The proposed mechanism for the reduction of α-keto esters involves the initial coordination of the two oxygen atoms of the substrate to the phosphorus atom of the phosphine. This is followed by an intramolecular proton transfer from one of the alkyl groups of the phosphine to the carbonyl oxygen, forming a key intermediate. Subsequent hydrolysis of this intermediate yields the α-hydroxy ester and the corresponding phosphine oxide nih.gov.

In other deoxygenation reactions, such as the deoxygenation of phosphine oxides themselves, triethyl phosphite (B83602) has been shown to be an effective oxygen acceptor, suggesting that this compound could play a similar role in certain contexts organic-chemistry.org. The general principle involves the transfer of an oxygen atom from the substrate to the phosphine, driven by the formation of the highly stable phosphine oxide.

Mechanistic Studies in Transition Metal Catalysis with this compound

This compound is a common ligand in transition metal catalysis due to its strong electron-donating ability and moderate steric bulk. It plays a crucial role in fundamental organometallic steps such as oxidative addition and reductive elimination.

Oxidative addition and reductive elimination are key elementary steps in many catalytic cycles. Mechanistic studies involving this compound-ligated metal centers, particularly nickel, have provided significant insights into these processes.

Oxidative Addition: The oxidative addition of aryl halides to Ni(0) complexes, such as Ni(PEt₃)₄, has been a subject of detailed investigation. Early work by Kochi suggested that the reaction of aryl halides with Ni(PEt₃)₄ can lead to both the Ni(II) oxidative addition product, [Ni(Ar)X(PEt₃)₂], and a Ni(I) species, [NiX(PEt₃)₃] acs.orgchimia.ch. A proposed mechanism involves an initial single-electron transfer (SET) from the nickel center to the aryl halide to form a radical ion pair acs.orgnih.gov. This intermediate can then either collapse to the Ni(II) product or the aryl radical can escape the solvent cage, leading to the formation of the Ni(I) complex chimia.chnih.gov.

More recent computational and experimental studies have refined this understanding, suggesting that two distinct pathways may be operative: a concerted, SN2-type oxidative addition leading to the Ni(II) product, and a halogen atom abstraction pathway that generates the Ni(I) species nih.gov. The preferred pathway can be influenced by the nature of the aryl halide and the phosphine ligand nih.gov. For instance, in the reaction of Ni(PEt₃)₄ with certain aryl chlorides, the oxidative addition product is formed in high yield, suggesting a concerted mechanism is dominant nih.gov.

Reductive Elimination: Reductive elimination is the microscopic reverse of oxidative addition and is often the product-forming step in catalytic cycles. For palladium(II) complexes, which are analogous to the Ni(II) intermediates in many cross-coupling reactions, the presence of phosphine ligands like this compound influences the rate and mechanism of reductive elimination. For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the metal center umb.edu. In some cases, ligand dissociation from the metal complex precedes the reductive elimination step umb.edunih.gov. The electron-donating nature of this compound can influence the electron density at the metal center, which in turn affects the barrier to reductive elimination.

| Process | Metal Center | Role of this compound | Key Intermediates/Transition States |

| Oxidative Addition | Ni(0) | Stabilizes the low-valent metal center and influences the reaction pathway. | Radical ion pair, SN2-like transition state |

| Reductive Elimination | Pd(II) | Affects the electron density at the metal and can influence the rate of elimination. | Three-coordinate intermediate (after ligand dissociation) |

β-Hydride Elimination Processes

β-Hydride elimination is a fundamental reaction in organometallic chemistry where an alkyl group attached to a metal center transforms into a metal hydride and an alkene. This process requires the alkyl group to have a hydrogen atom on the β-carbon and a vacant coordination site on the metal center cis to the alkyl group.

Ligand Dissociation and Association Equilibria

The dissociation of a ligand from a metal complex to create an unsaturated, coordinatively open site is a critical step in many catalytic cycles. Conversely, the association of a new ligand fills this vacancy. For complexes containing this compound, these equilibria are governed by the strength of the metal-phosphine bond and steric factors.

Comparative studies on gold(I) complexes have shown that the nature of the phosphorus ligand significantly impacts its lability. For example, in a comparative study, the this compound (PEt₃) ligand was found to be less labile than the trimethylphosphite (P(OMe)₃) ligand. In reactions with cysteinyl peptides, gold(I) complexes containing this compound retained the phosphorus ligand, whereas the analogous trimethylphosphite complexes lost their respective ligand. This difference is attributed to the stronger gold-triethylphosphine bond compared to the gold-trimethylphosphite bond. Bond dissociation energy calculations support these experimental observations, indicating a more robust M-P bond for this compound adducts, which influences the ligand dissociation and association equilibria.

Role in Catalyst Activation and Deactivation

This compound and related alkylphosphines play a significant role in both the activation and deactivation of homogeneous catalysts. Catalyst activation often involves the formation of a coordinatively unsaturated active species through ligand dissociation. The electronic and steric properties of this compound can be tuned to promote the formation of the desired active catalyst.

However, phosphine ligands can also be involved in catalyst deactivation pathways. One common deactivation mechanism is the formation of stable, coordinatively saturated complexes that are catalytically inactive. For example, in certain rhodium-catalyzed reactions, the formation of species like [Rh(CO)(PPh₂Et)₂Cl] can lead to catalyst deactivation. This inactive complex is formed through processes such as decarbonylation of an aldehyde substrate, which is generated from the dehydrogenation of an alcohol solvent. The formation of such stable carbonyl-phosphine complexes effectively removes the active catalyst from the catalytic cycle. The tendency for a catalyst to deactivate via such pathways can be influenced by reaction conditions like temperature and the concentration of reactants and products.

Intermediate Identification and Characterization

The identification and characterization of transient intermediates are crucial for elucidating reaction mechanisms. In reactions involving this compound, various spectroscopic techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P{¹H}-NMR, is a powerful tool for monitoring the behavior of phosphine ligands in solution. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, allowing for the identification of different phosphine-containing species, including reaction intermediates and final products.

For example, the intermediate species diethyl(this compound)platinum(II) was identified in studies of β-hydride elimination. Characterization of such intermediates often involves a combination of spectroscopic methods, including ¹H and ¹³C NMR, to elucidate the complete structure of the complex. In cases where intermediates are stable enough to be isolated, single-crystal X-ray diffraction can provide definitive structural information.

Kinetic Studies of this compound-Mediated Reactions

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, forming the basis for a detailed mechanistic understanding.

Determination of Rate Constants and Activation Energies

The kinetics of the reaction between this compound and carbon disulphide to form the adduct Et₃P⁺CS₂⁻ has been studied in various solvents. The reaction exhibits reversible pseudo-first-order kinetics. By monitoring the reaction under different temperatures, rate constants for the forward and reverse reactions can be determined, allowing for the calculation of key activation parameters. The Arrhenius equation, k = Ae-Ea/RT, relates the rate constant (k) to the activation energy (Ea), providing a quantitative measure of the energy barrier that must be overcome for the reaction to proceed. For the reaction of this compound with carbon disulfide in acetonitrile, the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) have been determined, offering insight into the transition state of the reaction.

Table 1: Activation Parameters for the Reaction of this compound with Carbon Disulphide in Acetonitrile

| Parameter | Value | Units |

|---|---|---|

| ΔH‡ (forward) | 27.2 | kJ mol⁻¹ |

| ΔS‡ (forward) | -155 | J K⁻¹ mol⁻¹ |

| ΔH‡ (reverse) | 71.1 | kJ mol⁻¹ |

This table is interactive. Click on the headers to sort the data.

Solvent and Reactant Concentration Effects on Reaction Rates

The rate of a chemical reaction can be significantly influenced by the solvent in which it is conducted and the concentration of the reactants. For the reaction of this compound with carbon disulphide, kinetic studies have been performed in a range of nitrile solvents, including acetonitrile, propiononitrile, and benzonitrile. rsc.org The results show a dependence of the rate and equilibrium constants on the properties of the solvent. rsc.org

The effect of the solvent on reaction rates can be attributed to its differential solvation of the reactants and the transition state. rsc.org Polar solvents may stabilize charged intermediates or transition states, thereby accelerating the reaction. In the case of the this compound-carbon disulphide reaction, analysis of the thermodynamic and kinetic parameters in various non-aqueous solvents reveals how solvation of the reactants, the zwitterionic product, and the transition state influences the observed free energy, enthalpy, and entropy values. rsc.org The concentration of reactants directly influences the reaction rate as described by the rate law for the specific reaction, which in this case follows pseudo-first-order kinetics when one reactant is in large excess. rsc.org

Computational and Theoretical Insights into Reaction Mechanisms

To unravel the intricate details of reaction mechanisms involving this compound, computational and theoretical chemistry provides a powerful lens. These methods allow for the in-silico exploration of reaction pathways, transition states, and the fundamental nature of chemical bonds, offering insights that are often inaccessible through experimental means alone. This section delves into several key computational techniques that have been instrumental in understanding the reactivity of this compound.

Energy Decomposition Analysis (EDA)

Energy Decomposition Analysis (EDA) is a quantum chemical method used to dissect the interaction energy between molecular fragments into physically meaningful components. This approach provides a detailed picture of the bonding nature between reactants, in intermediates, or in transition states. The total interaction energy (ΔE_int) is typically broken down into terms representing electrostatic interactions (ΔE_elstat), Pauli repulsion (ΔE_Pauli), orbital interactions (ΔE_orb), and dispersion forces (ΔE_disp).

Electrostatic Interaction (ΔE_elstat): This term represents the classical coulombic attraction or repulsion between the unperturbed charge distributions of the interacting fragments.

Pauli Repulsion (ΔE_Pauli): Arising from the Pauli exclusion principle, this is a repulsive, short-range term that accounts for the destabilization that occurs when the electron clouds of the fragments overlap.

Orbital Interaction (ΔE_orb): This term accounts for the stabilization resulting from the mixing of orbitals between the fragments, which includes charge transfer and polarization. It is a key component in describing covalent character.

Dispersion Interaction (ΔE_disp): This component accounts for the attractive forces arising from instantaneous fluctuations in electron density (London dispersion forces).

In studies of phosphine ligands, such as this compound, bonded to a metal center, EDA can quantify the σ-donor and π-acceptor characteristics of the ligand. researchgate.net For instance, in a study of various tertiary phosphine ligands (L) in LMo(CO)₅ complexes, EDA was used to probe the electronic effects of the ligands. researchgate.net this compound is categorized as a ligand with strong donating alkyl substituents. researchgate.net The analysis allows for the separation and quantification of the σ-donation from the phosphine to the metal and the π-back-donation from the metal to the phosphine. A very good linear correlation has been found between experimentally measured adiabatic ionization energies and the interaction energy term obtained by EDA, highlighting the predictive power of this method. researchgate.net

Interactive Table: Illustrative EDA Components for a Metal-Phosphine Bond

| Interaction Energy Component | Energy (kcal/mol) | Contribution to Bonding |

| ΔE_int (Total Interaction) | -50.0 | Overall bond strength between fragments. |

| ΔE_Pauli (Pauli Repulsion) | +120.0 | Destabilizing effect from orbital overlap. |

| ΔE_elstat (Electrostatic) | -85.0 | Stabilizing electrostatic attraction. |

| ΔE_orb (Orbital Interaction) | -70.0 | Covalent contribution from orbital mixing. |

| ΔE_disp (Dispersion) | -15.0 | Contribution from dispersion forces. |

Note: The data in this table is illustrative and represents typical values for a strong metal-ligand bond for educational purposes.

Deformation Density Analysis

Deformation density analysis is a technique used to visualize how the electron density changes when atoms form a chemical bond. It is calculated by subtracting the electron densities of the non-interacting, spherical atoms (the promolecule) from the total electron density of the molecule calculated quantum chemically. The resulting "deformation map" shows regions where electron density has increased (accumulated) and where it has decreased (depleted) upon bond formation.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become one of the most widely used methods in computational chemistry for investigating the electronic structure and reactivity of molecules. researchgate.netjocpr.commdpi.commdpi.com DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. mdpi.com This makes it computationally more efficient than traditional wavefunction-based methods, allowing for the study of larger and more complex systems.

DFT calculations are routinely used to:

Optimize the geometries of reactants, intermediates, transition states, and products.

Calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of reaction. jocpr.com

Determine reaction barriers and activation energies.

Simulate vibrational spectra to aid in the characterization of molecules.

Investigate electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand reactivity. researchgate.netjocpr.com

For example, DFT has been employed to study the thermal decomposition of this compound on surfaces. acs.org Such calculations can elucidate the stepwise deethylation process and the energetics of β-hydride elimination. acs.org In another study, DFT was used to compare the reactivity of this compound-gold(I) compounds. nih.gov The calculations provided insights into the Au-P and Au-S bond strengths by computing bond dissociation energies (BDE) and snapping energies. nih.gov These theoretical results corroborated experimental observations, showing that the this compound ligand was retained by the gold center during reactions, unlike more labile ligands. nih.gov

Interactive Table: Calculated Bond Dissociation Energies (BDEs) for Auranofin (AF) Analogs

| Compound | Bond | Snapping Energy (kcal/mol) | BDE (kcal/mol) |

| [Au(PEt₃)(STg)] (Auranofin) | Au–P | 61.9 | 52.8 |

| Au–S | 56.3 | 47.7 | |

| [Au{P(OMe)₃}(STg)] (Phosphite Analog) | Au–P | 53.0 | 44.1 |

| Au–S | 56.3 | 48.7 |

Data sourced from a comparative study on Auranofin and its trimethylphosphite analog. nih.gov PEt₃ = this compound, STg = Tetraacetylthioglucose.

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical modeling provides the tools to trace the entire energy profile of a chemical reaction, from reactants to products, via the transition state. This involves mapping out the potential energy surface (PES) of the reacting system. Key techniques in this area include transition state searching and intrinsic reaction coordinate (IRC) calculations.

Transition State (TS) Searching: A transition state represents the highest energy point along the minimum energy pathway of a reaction. Locating the TS is crucial for calculating the activation energy, which is the primary determinant of the reaction rate. Various algorithms are employed to find these first-order saddle points on the PES.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed. This involves following the steepest descent path from the TS down to the reactants on one side and down to the products on the other. An IRC calculation confirms that the located TS indeed connects the desired reactants and products and provides a detailed view of the geometric changes that occur along the reaction path. cdmf.org.br

A quantum chemical study on the gas-phase decomposition of precursor molecules for metal-organic vapor phase epitaxy (MOVPE), such as triethylgallium and tert-butylphosphine, provides a relevant example of this approach. rsc.org By calculating thermodynamic data and transition state energies for a comprehensive catalog of possible unimolecular and bimolecular reactions, researchers can predict the most likely decomposition pathways under specific temperature and pressure conditions. rsc.org This type of modeling is essential for understanding and optimizing chemical processes involving this compound and related compounds.

Applications of Triethylphosphine in Catalysis

Homogeneous Catalysis Utilizing Triethylphosphine Ligands

In homogeneous catalysis, the ligand bound to the metal center plays a pivotal role in determining the catalyst's activity, selectivity, and stability. This compound, a tertiary phosphine (B1218219), is a strong σ-donor and a weak π-acceptor. This electronic profile increases the electron density on the metal center, which can facilitate crucial steps in catalytic cycles, such as oxidative addition. Its cone angle of 132° indicates a moderate steric hindrance, which is often sufficient to promote reductive elimination and prevent catalyst deactivation pathways without being overly bulky to impede substrate coordination.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The utility of this compound as a ligand in several of these named reactions is explored below.

The Suzuki-Miyaura coupling, a versatile method for the formation of C(sp²)–C(sp²) bonds, often employs palladium catalysts. While bulky biaryl phosphines are commonly used, trialkylphosphines like this compound have also been investigated. The strong electron-donating character of this compound can enhance the rate of oxidative addition of the aryl halide to the palladium(0) center, a key step in the catalytic cycle.

| Aryl Halide | Boronic Acid | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PEt₃ | Toluene | 100 | 85 |

| 1-Bromo-4-methoxybenzene | 4-Methylphenylboronic acid | Pd₂(dba)₃ / PEt₃ | Dioxane | 80 | 92 |

| 2-Bromopyridine | 3-Thienylboronic acid | PdCl₂(PEt₃)₂ | THF | 65 | 78 |

This table presents representative data and is for illustrative purposes.

Research has shown that palladium complexes bearing this compound can effectively catalyze the coupling of various aryl bromides with arylboronic acids. The choice of solvent and base is critical and often optimized for specific substrate combinations.

The Heck-Cassar-Sonogashira reaction is a powerful tool for the synthesis of aryl-alkyne frameworks. This reaction typically involves a palladium catalyst and, in the case of the Sonogashira variant, a copper co-catalyst. This compound can be employed as a ligand for the palladium center. Its electronic properties are beneficial for the oxidative addition of the aryl halide.

In the copper-free version, often referred to as the Heck-Cassar reaction, the choice of phosphine ligand is crucial. While triphenylphosphine (B44618) is commonly used, studies have explored the use of trialkylphosphines. For instance, the use of a PdCl₂(PEt₃)₂ complex has been documented in the coupling of aryl iodides with terminal alkynes.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| Iodobenzene | Phenylacetylene | PdCl₂(PEt₃)₂ / CuI | Et₃N | THF | 95 |

| 1-Iodo-4-nitrobenzene | 1-Hexyne | Pd(OAc)₂ / PEt₃ | Piperidine | DMF | 88 |

| 4-Iodoanisole | Trimethylsilylacetylene | Pd(PEt₃)₄ | DIPA | Toluene | 91 |

This table presents representative data and is for illustrative purposes.

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by a nickel or palladium complex. Nickel catalysts are often preferred for their reactivity with a broader range of substrates, including aryl chlorides. This compound has been utilized as a ligand in nickel-catalyzed Kumada couplings. The strong donor capacity of this compound is well-suited for nickel's catalytic cycle, promoting the oxidative addition of less reactive aryl chlorides.

Research in this area has demonstrated that NiCl₂(PEt₃)₂ can serve as an effective catalyst for the cross-coupling of aryl and heteroaryl chlorides with Grignard reagents, offering a cost-effective alternative to palladium-based systems.

| Aryl Halide | Grignard Reagent | Catalyst System | Solvent | Yield (%) |

| Chlorobenzene | Phenylmagnesium bromide | NiCl₂(PEt₃)₂ | THF | 75 |

| 4-Chloroanisole | Ethylmagnesium bromide | Ni(acac)₂ / PEt₃ | Et₂O | 82 |

| 2-Chlorothiophene | Methylmagnesium iodide | NiCl₂(PEt₃)₂ | Dioxane | 68 |

This table presents representative data and is for illustrative purposes.

The Stille coupling reaction forms a carbon-carbon bond by reacting an organotin compound with an organic halide, catalyzed by a palladium complex. The choice of phosphine ligand can significantly influence the reaction's efficiency. While triphenylphosphine is a common choice, the use of this compound has been explored. Its stronger basicity compared to triphenylphosphine can accelerate the rate-limiting transmetalation step in some cases.

Catalyst systems such as Pd(PEt₃)₄ have been employed in the coupling of various organostannanes with aryl and vinyl halides. The mild reaction conditions and tolerance of a wide range of functional groups are key advantages of this method.

| Organostannane | Organic Halide | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| Tributyl(phenyl)tin | Iodobenzene | Pd(PEt₃)₄ | Toluene | 90 | 89 |

| Tributyl(vinyl)tin | 4-Bromostyrene | PdCl₂(PEt₃)₂ | THF | 60 | 93 |

| Trimethyl(2-furyl)tin | 2-Bromonaphthalene | Pd(OAc)₂ / PEt₃ | DMF | 100 | 85 |

This table presents representative data and is for illustrative purposes.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has become a vital tool for the synthesis of arylamines. The development of bulky and electron-rich phosphine ligands has been central to the success of this reaction. While ligands like those from the Buchwald and Hartwig groups are prevalent, the utility of simpler trialkylphosphines has also been investigated.

The strong electron-donating ability of this compound can facilitate the oxidative addition of aryl halides and promote the reductive elimination step to form the C-N bond. Palladium complexes with this compound have been shown to catalyze the amination of aryl bromides and chlorides with a range of primary and secondary amines.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) |

| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / PEt₃ | NaOt-Bu | Toluene | 78 |

| Bromobenzene | Aniline | Pd(OAc)₂ / PEt₃ | K₃PO₄ | Dioxane | 85 |

| 1-Bromo-3,5-dimethylbenzene | Diethylamine | PdCl₂(PEt₃)₂ | Cs₂CO₃ | Xylene | 81 |

This table presents representative data and is for illustrative purposes.

Role of Ligand-Free Conditions vs. Phosphine Ligands

In many transition metal-catalyzed reactions, the presence of a phosphine ligand like this compound is crucial for catalyst stability and activity, offering distinct advantages over ligand-free conditions. While ligand-free protocols, often employing palladium salts like Pd(OAc)2, are attractive for their simplicity and cost-effectiveness, they can suffer from catalyst deactivation through the formation of palladium black.

Phosphine ligands, including this compound, stabilize the metal center, preventing aggregation and precipitation. This stabilization is particularly important in reactions involving less reactive substrates, such as aryl chlorides in cross-coupling reactions, where the oxidative addition step is often rate-limiting. The electron-donating nature of this compound increases the electron density on the metal center, which can facilitate the oxidative addition of substrates.

However, the use of phosphine ligands is not without potential drawbacks. In some cases, strong coordination of the phosphine to the metal can inhibit the reaction by occupying coordination sites required for substrate binding. Furthermore, side reactions such as P-C bond activation or the formation of phosphonium salts can occur.

The choice between ligand-free conditions and the use of a phosphine ligand like this compound depends on the specific reaction, substrates, and desired outcomes. While ligand-free systems can be effective for highly reactive substrates, the stability and enhanced reactivity offered by phosphine ligands are often necessary for achieving high yields and catalyst turnover numbers with more challenging substrates.

Hydrogenation Reactions

In the realm of catalytic hydrogenation, the choice of phosphine ligand is critical to the catalyst's efficacy. While phosphine ligands are integral to many homogeneous hydrogenation catalysts, such as Wilkinson's catalyst which employs triphenylphosphine, the use of this compound in this context presents certain challenges. Rhodium complexes of this compound are often found to be too stable to act as effective hydrogenation catalysts. synarchive.com This high stability can hinder the coordination of the alkene substrate and/or hydrogen to the metal center, which are crucial steps in the catalytic cycle.

The catalytic cycle for hydrogenation with a rhodium-phosphine complex typically involves oxidative addition of hydrogen, coordination of the alkene, migratory insertion of the alkene into a rhodium-hydride bond, and reductive elimination of the alkane. chemrxiv.org For this cycle to proceed efficiently, the phosphine ligands must be able to dissociate to create vacant coordination sites for the incoming substrates. The strong σ-donating ability of this compound leads to a robust rhodium-phosphorus bond, making ligand dissociation less favorable and thus impeding the catalytic process.

While this compound itself may not be the ligand of choice for many standard hydrogenation reactions due to its strong binding properties, the principles of its interaction with metal centers inform the design of more effective catalysts. The balance between the electronic and steric properties of the phosphine ligand is paramount in developing highly active and selective hydrogenation catalysts.

Hydroformylation Reactions

Hydroformylation, or oxo synthesis, is a crucial industrial process for the production of aldehydes from alkenes, carbon monoxide, and hydrogen. The catalyst, typically a rhodium or cobalt complex, is often modified with phosphine ligands to control both activity and regioselectivity (the ratio of linear to branched aldehydes). This compound, as a strongly basic and sterically less demanding ligand compared to triphenylphosphine, can significantly influence the outcome of hydroformylation reactions.

While specific data on this compound in industrially relevant hydroformylation is not as widespread as for triphenylphosphine, the principles of ligand effects are well-established. The choice of phosphine ligand is a key parameter for tuning the performance of a hydroformylation catalyst to achieve the desired product distribution.

| Ligand | Catalyst System | Substrate | n/iso Ratio | Reference |

| Triphenylphosphine (PPh3) | Rh/PPh3 | 1-Octene | Varies with conditions | researchgate.net |

| Self-assembling phosphines | Rh-based | 1-Octene | High linear selectivity | rsc.org |

C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium-catalyzed C-H activation has emerged as a particularly valuable tool in this area, and the choice of ligand is critical for the success of these transformations.

This compound, with its strong electron-donating character, can be an effective ligand in palladium-catalyzed C-H functionalization reactions. The increased electron density on the palladium center upon coordination of this compound can facilitate the C-H activation step, which is often the rate-determining step of the catalytic cycle. This is particularly relevant in the arylation of electron-rich heterocycles with aryl chlorides, where a bulky, electron-rich phosphine ligand has been shown to be key to the success of the reaction. nih.gov

Carbon Dioxide Activation and Transformation

The utilization of carbon dioxide (CO2) as a C1 feedstock for the synthesis of valuable chemicals is a significant area of research aimed at addressing both environmental concerns and resource sustainability. This compound can play a role in the activation and transformation of CO2, either as a catalyst itself or as a ligand in a metal complex.

As a Lewis base, this compound can interact with the electrophilic carbon atom of CO2, forming an adduct that can then react with other substrates. This nucleophilic activation of CO2 is a key principle in certain organocatalytic transformations.

In the context of transition metal catalysis, this compound can act as a ligand to a metal center that is active for CO2 conversion. For instance, in the catalytic carboxylation of terminal alkynes with CO2, various metal catalysts are employed. rug.nlrsc.orgresearchgate.netnih.gov While the direct involvement of this compound is not explicitly detailed in the provided search results for this specific reaction, phosphine ligands are known to influence the reactivity of metal centers towards small molecules like CO2. The electron-rich nature of a metal center coordinated to this compound could enhance its ability to activate the C=O bond of carbon dioxide.

Furthermore, phosphine-borane systems have been shown to be highly active organocatalysts for the reduction of CO2 to methanol derivatives. acs.org This highlights the potential for phosphorus-based compounds, including this compound, to mediate the transformation of carbon dioxide.

Organocatalysis with this compound

This compound is a prominent example of a nucleophilic phosphine organocatalyst. rsc.orgorganic-chemistry.org Its utility stems from the ability of the phosphorus atom to act as a potent nucleophile, initiating a variety of chemical transformations. The general mechanism of nucleophilic phosphine catalysis involves the initial addition of the phosphine to an electrophilic substrate, typically an activated alkene or alkyne, to generate a reactive zwitterionic intermediate. This intermediate can then participate in a range of subsequent reactions.

One of the most well-known reactions catalyzed by trialkylphosphines is the Morita-Baylis-Hillman (MBH) reaction. synarchive.comresearchgate.netprinceton.edu In this reaction, a tertiary phosphine, such as this compound, adds to an activated alkene to form a phosphonium enolate intermediate. This intermediate then acts as a nucleophile, attacking an aldehyde to form an alkoxide. A subsequent proton transfer and elimination of the phosphine catalyst yields the multifunctional allylic alcohol product. The mechanism of the phosphine-catalyzed MBH reaction is similar to the amine-catalyzed version, but phosphines can offer different reactivity profiles. rsc.orgorganic-chemistry.org

This compound also catalyzes Michael additions, where it facilitates the addition of a nucleophile to an α,β-unsaturated carbonyl compound. rsc.org The phosphine first adds to the Michael acceptor to generate a zwitterionic enolate, which is then protonated by the nucleophile. The resulting conjugate acid of the nucleophile then transfers a proton to the α-carbon, and the phosphine is eliminated to afford the Michael adduct.

Furthermore, this compound is employed in various annulation reactions, such as [3+2] and [4+2] cycloadditions. pku.edu.cnresearchgate.netamazonaws.com In these reactions, the phosphine-generated zwitterionic intermediate acts as a dipole that reacts with a suitable dipolarophile to construct five- or six-membered rings. The specific reaction pathway and the resulting cycloadduct can be influenced by the choice of phosphine catalyst and the nature of the reacting partners.

| Reaction Type | Role of this compound | Key Intermediate |

| Morita-Baylis-Hillman | Nucleophilic catalyst | Phosphonium enolate |

| Michael Addition | Nucleophilic catalyst | Zwitterionic enolate |

| [3+2] Cycloaddition | Nucleophilic catalyst | Phosphonium zwitterion (1,3-dipole) |

| [4+2] Cycloaddition | Nucleophilic catalyst | Phosphonium zwitterion (1,4-dipole) |

Role in Catalyst Design and Optimization